(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
描述
属性
IUPAC Name |
tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQALFSOAVNUSM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of Indazole Intermediate
The indazole intermediate with a tert-butyl carbamoyl protecting group is synthesized by amidation of indazole-7-carboxylic acid with tert-butylamine. This step typically uses coupling agents such as CDI (carbonyldiimidazole) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid for amide bond formation.
- Example reaction conditions:
- Indazole-7-carboxylic acid + tert-butylamine
- Coupling agent: CDI or HATU
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
- Temperature: Room temperature to mild heating
This yields the indazole amide intermediate with the tert-butyl carbamoyl group at the 7-position.
Preparation of Chiral Piperidine Derivative
The (S)-configured piperidine moiety is synthesized via dynamic kinetic resolution (DKR) using enzymatic transamination. This biocatalytic process involves:
- Starting from a suitable ketone or lactam precursor.
- Enzymatic enantioselective amination catalyzed by a transaminase enzyme.
- Use of a coenzyme (e.g., pyridoxal phosphate) and an amino donor.
- Subsequent reduction of lactam intermediates and protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) group.
This sequence yields the chiral piperidine compound, (S)-tert-butyl 3-(4-phenyl)piperidine-1-carboxylate, with high enantiomeric purity.
Copper-Catalyzed Carbon-Nitrogen Cross-Coupling
The key step to assemble the target molecule is the copper-catalyzed C-N cross-coupling between the indazole intermediate and the chiral piperidine derivative.
- Catalyst: Copper(I) or Copper(II) salts such as CuBr or CuI.
- Catalyst loading: Typically 1–10 mol %, often about 5 mol % relative to piperidine.
- Solvent: Polar aprotic solvents like dimethylacetamide (DMAc), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Reaction conditions: Mild heating, inert atmosphere.
- Base: Often a suitable base is added to facilitate coupling.
- Protecting groups: The piperidine nitrogen is protected with Boc during coupling to avoid side reactions.
This step forms the carbon-nitrogen bond linking the 2-position of the indazole to the 3-position of the piperidine phenyl substituent.
Deprotection
After successful coupling, the protecting groups are removed as needed:
- Boc groups on the piperidine nitrogen and amide nitrogen can be removed simultaneously or sequentially.
- Typical deprotection involves acidic conditions (e.g., trifluoroacetic acid) or other standard Boc deprotection protocols.
This yields the final compound in its active, unprotected form or as desired for further pharmaceutical formulation.
Summary Table of Key Reaction Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Indazole amidation | Indazole-7-carboxylic acid, tert-butylamine, CDI/HATU, DMF | Formation of tert-butyl carbamoyl indazole intermediate | Indazole amide with tert-butyl protection |
| 2. Chiral piperidine synthesis | Ketone/lactam precursor, transaminase enzyme, amino donor, coenzyme, reduction, Boc protection | Enzymatic enantioselective amination and protection | (S)-tert-butyl 3-(4-phenyl)piperidine-1-carboxylate |
| 3. C-N cross-coupling | Indazole intermediate, piperidine derivative, CuBr or CuI (5 mol %), DMAc, base, heat | Coupling of indazole and piperidine fragments | Coupled intermediate with Boc protections |
| 4. Deprotection | Acidic conditions (e.g., TFA) | Removal of Boc protecting groups | Final target compound |
Research Findings and Notes
- The copper-catalyzed cross-coupling is a robust method allowing regioselective N-2 arylation of indazoles, critical for the integrity of the final compound.
- Enzymatic dynamic kinetic resolution offers a scalable and enantioselective route to the chiral piperidine intermediate, improving yield and stereochemical purity.
- The choice of protecting groups (tert-butyl carbamoyl and Boc) facilitates handling and purification, and their removal is well-established under mild conditions.
- Solvent and catalyst optimization (e.g., CuBr vs CuI, DMAc vs DMF) can influence reaction efficiency and yield.
- The overall process is suitable for scale-up, as demonstrated by reported syntheses of related compounds up to kilogram scale.
化学反应分析
Types of Reactions
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines
科学研究应用
Cancer Research
The primary application of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate lies in its role as an intermediate for Niraparib. Research has shown that Niraparib is effective against tumors with specific genetic backgrounds, particularly those with BRCA mutations. Studies have demonstrated that patients treated with Niraparib show improved progression-free survival rates compared to those receiving standard therapies.
Pharmacological Studies
Pharmacological studies are ongoing to explore the efficacy and safety profile of Niraparib derived from this compound. These studies aim to understand the optimal dosing regimens and potential side effects associated with its use.
Clinical Trials
Numerous clinical trials have investigated Niraparib's effectiveness:
- Study A : A Phase III trial assessing Niraparib's efficacy in patients with recurrent ovarian cancer demonstrated a significant increase in overall survival compared to placebo.
- Study B : Another trial focused on patients with breast cancer mutations showed promising results, indicating the drug's potential beyond ovarian cancer.
Preclinical Studies
Preclinical studies using animal models have provided insights into the pharmacodynamics and pharmacokinetics of Niraparib, highlighting its ability to penetrate tumor tissues effectively.
作用机制
The mechanism of action of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Structural Analogues: Key Features and Differences
The following table summarizes structural and physicochemical properties of the target compound and its analogs:
Physicochemical and Bioactivity Insights
- Fluorine in S,S-24g increases metabolic stability and bioavailability compared to non-halogenated analogs .
- Stereochemical Impact :
- Structural Motifs and Bioactivity :
- Indazole derivatives are associated with kinase inhibition and anticancer activity, though direct bioactivity data for the target compound is lacking in the evidence .
- Carbamoyl and tert-butylcarbamoyl groups in analogs (e.g., CAS 139290-70-3) influence hydrogen-bonding capacity, affecting target selectivity .
Methodological Considerations for Structural Comparison
Graph-based comparison methods () highlight that the target compound shares a piperidine-carboxylate backbone with analogs but differs in substituent topology (e.g., indazole vs. benzoimidazole rings). Such differences alter molecular interaction networks, as seen in the distinct applications of S,S-24g (anticancer) vs. CAS 139290-70-3 (general synthesis intermediate) .
生物活性
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1476776-84-7, is a compound that serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention due to its potential applications in targeted cancer therapies, particularly for tumors with BRCA1 and BRCA2 mutations.
- Molecular Formula : C28H36N4O3
- Molecular Weight : 476.61 g/mol
- CAS Number : 1476776-84-7
- Solubility : No data available
Biological Activity
The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Niraparib. Niraparib has shown significant efficacy in treating cancers associated with BRCA mutations by inhibiting the PARP enzyme, which plays a critical role in DNA repair mechanisms.
Niraparib, and by extension its intermediates like this compound, exerts its effects through:
- PARP Inhibition : By inhibiting PARP, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways.
- Synthetic Lethality : The concept of synthetic lethality is crucial here; cancer cells with BRCA mutations are particularly sensitive to PARP inhibition because they rely heavily on PARP for DNA repair.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of Niraparib in clinical settings:
- Clinical Trials : In clinical trials involving patients with ovarian cancer, Niraparib demonstrated improved progression-free survival compared to placebo. For instance, a study published in the Journal of Clinical Oncology showed that patients with platinum-sensitive recurrent ovarian cancer had significantly longer progression-free survival when treated with Niraparib compared to those receiving placebo .
- Efficacy in BRCA Mutant Tumors : A study indicated that Niraparib was particularly effective in patients with BRCA1/2 mutations, showcasing response rates exceeding 70% in some cohorts .
- Safety Profile : The safety profile of Niraparib was also evaluated across multiple studies, revealing manageable side effects such as thrombocytopenia and anemia, which were consistent with other PARP inhibitors .
Data Table of Key Findings
常见问题
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions using tert-butyl carbamate derivatives. For example, a similar compound was synthesized via HBTU-mediated coupling in dry DCM with NEt₃ as a base, stirred for 4 days at room temperature, followed by purification via column chromatography (PE/EtOAc/MeOH 90:30:4) to achieve 95% yield . Adjust stoichiometry (e.g., 1.05 eq of carboxylic acid to amine) to minimize side products.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, ¹H NMR in CDCl₃ should resolve aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.2–1.5 ppm), while IR can confirm carbamate C=O stretches (~1680–1720 cm⁻¹) . Cross-reference with crystallographic data (e.g., CCDC entries) if available .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: avoid ignition sources (P210), use PPE (gloves, goggles), and ensure proper ventilation. Storage should be in airtight containers at –20°C for long-term stability . For spills, neutralize with inert adsorbents and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected peaks) be systematically resolved?
- Methodological Answer :
- Step 1 : Verify purity via HPLC or TLC. Impurities from incomplete coupling (e.g., unreacted amine) may appear as minor peaks.
- Step 2 : Re-examine solvent effects; CDCl₃ vs. DMSO-d₆ can shift proton signals.
- Step 3 : Consider diastereomer formation if stereocenters are present. Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Reference : Similar troubleshooting was applied to a piperidine-carboxylate analog .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Strategy 1 : Use enantiomerically pure starting materials (e.g., (S)-piperidine derivatives) to avoid racemization.
- Strategy 2 : Optimize reaction temperature; lower temperatures (0–5°C) reduce kinetic resolution.
- Strategy 3 : Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example, analogs with tert-butyl carbamoyl groups showed activity against macrophage infectivity potentiation (MIP) proteins .
- Structure-Activity Relationship (SAR) : Modify the indazolyl or piperidine moiety and compare IC₅₀ values.
- Reference : Pharmacological studies on similar compounds revealed interactions with biological targets like quinoline derivatives .
Q. What analytical techniques are suitable for resolving crystallographic ambiguities in the compound’s structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–C bonds ±0.003 Å accuracy) .
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts to validate stereochemistry.
- Case Study : A spiro-piperidine analog’s structure was confirmed via X-ray crystallography (R factor = 0.043) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
- Step 1 : Replicate solubility tests under standardized conditions (e.g., 25°C, PBS buffer).
- Step 2 : Assess purity; hydrophobic impurities (e.g., unreacted tert-butyl groups) may reduce apparent solubility.
- Step 3 : Use computational tools (e.g., LogP predictions via PubChem data) to correlate with experimental results .
Q. What experimental adjustments mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Adjustment 1 : Replace HBTU with cost-effective coupling agents (e.g., EDC/HOBt) for industrial scalability .
- Adjustment 2 : Optimize solvent systems (e.g., switch DCM to THF for better mixing in flow reactors).
- Adjustment 3 : Use continuous-flow chemistry to enhance reaction control and reduce byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
